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molecular formula C9H8F2O2 B8677074 (S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE

(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE

Cat. No. B8677074
M. Wt: 186.15 g/mol
InChI Key: IPISVAVLYKMJFL-UHFFFAOYSA-N
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Patent
US05530011

Procedure details

A mixture of 117.1 g of 3,4-difluorophenol, 185.5 g of chloromethyloxirane, 125 g of potassium carbonate and 500 ml of 2-propanone was stirred for 48 hours at reflux temperature. The reaction mixture was evaporated and the residue was taken up in dichloromethane. The whole was washed successively with water, NaOH (aq.) (2×) and water, and was then dried, filtered and evaporated. The residue was distilled (13.3 Pa, 58° C.), yielding 90.4 g (54.0%) of [(3,4-difluorophenoxy)methyl]oxirane (interm. 2).
Quantity
117.1 g
Type
reactant
Reaction Step One
Quantity
185.5 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].Cl[CH2:11][CH:12]1[CH2:14][O:13]1.C(=O)([O-])[O-].[K+].[K+]>CC(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[F:8])[O:9][CH2:11][CH:12]1[CH2:14][O:13]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
117.1 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
185.5 g
Type
reactant
Smiles
ClCC1OC1
Name
Quantity
125 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
WASH
Type
WASH
Details
The whole was washed successively with water, NaOH (aq.) (2×) and water
CUSTOM
Type
CUSTOM
Details
was then dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled (13.3 Pa, 58° C.)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC=1C=C(OCC2OC2)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 90.4 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05530011

Procedure details

A mixture of 117.1 g of 3,4-difluorophenol, 185.5 g of chloromethyloxirane, 125 g of potassium carbonate and 500 ml of 2-propanone was stirred for 48 hours at reflux temperature. The reaction mixture was evaporated and the residue was taken up in dichloromethane. The whole was washed successively with water, NaOH (aq.) (2×) and water, and was then dried, filtered and evaporated. The residue was distilled (13.3 Pa, 58° C.), yielding 90.4 g (54.0%) of [(3,4-difluorophenoxy)methyl]oxirane (interm. 2).
Quantity
117.1 g
Type
reactant
Reaction Step One
Quantity
185.5 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].Cl[CH2:11][CH:12]1[CH2:14][O:13]1.C(=O)([O-])[O-].[K+].[K+]>CC(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[F:8])[O:9][CH2:11][CH:12]1[CH2:14][O:13]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
117.1 g
Type
reactant
Smiles
FC=1C=C(C=CC1F)O
Name
Quantity
185.5 g
Type
reactant
Smiles
ClCC1OC1
Name
Quantity
125 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
WASH
Type
WASH
Details
The whole was washed successively with water, NaOH (aq.) (2×) and water
CUSTOM
Type
CUSTOM
Details
was then dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled (13.3 Pa, 58° C.)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC=1C=C(OCC2OC2)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 90.4 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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